

SSR182289: A Case of Mistaken Identity - Unveiling a Potent Thrombin Inhibitor

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Compound of Interest		
Compound Name:	SSR182289	
Cat. No.:	B611012	Get Quote

Initial investigations into the discovery and synthesis of **SSR182289** as a cannabinoid CB2 receptor agonist have revealed a significant discrepancy in its reported biological target. Authoritative scientific literature identifies the compound, designated **SSR182289**A, not as a modulator of the endocannabinoid system, but as a potent and selective orally active thrombin inhibitor developed for antithrombotic therapy.

A pivotal publication has detailed the rational design, synthesis, and pharmacological evaluation of **SSR182289**A, positioning it as a promising candidate for the prevention and treatment of thrombosis[1]. This in-depth technical overview consolidates the publicly available information regarding the true nature of **SSR182289**A.

Discovery and Rationale

The development of **SSR182289**A was the culmination of a rational drug design and optimization process aimed at discovering a novel, orally bioavailable thrombin inhibitor. The core structure of **SSR182289**A was engineered to effectively interact with the active site of thrombin, a key serine protease in the coagulation cascade. The design incorporates three key chemical motifs:

- An original 2-(acetylamino)-[1,1'-biphenyl]-3-sulfonyl N-terminal group.
- A central L-arginine surrogate featuring a weakly basic 3-amino-pyridine.
- An unusual 4-difluoropiperidine at the C-terminus[1].



The strategic combination of these structural elements was intended to confer high potency, selectivity, and favorable pharmacokinetic properties, particularly oral activity.

Synthesis of SSR182289A

The synthesis of **SSR182289**A is described as a convergent process, a strategy that involves the independent synthesis of key molecular fragments followed by their assembly in the final stages. This approach is often employed in medicinal chemistry to improve overall yield and allow for modular variations. Key steps in the synthesis of **SSR182289**A highlighted in the literature include the use of palladium-catalyzed cross-coupling reactions:

- Suzuki Coupling: Utilized for the construction of the bis-aryl fragment of the molecule.
- Sonogashira Reaction: Employed to create a crucial carbon-carbon bond in the central amino-acid chain of the compound[1].

While a detailed, step-by-step experimental protocol for the complete synthesis is proprietary and not fully disclosed in the available literature, the mention of these specific named reactions provides significant insight into the synthetic strategy for researchers with expertise in organic chemistry.

Pharmacological Profile

SSR182289A has been characterized as a potent inhibitor of thrombin's enzymatic activity. Its efficacy has been demonstrated in both in vitro and in vivo models.

In Vitro Activity

The compound effectively inhibits the functions of thrombin in various laboratory-based assays[1]. The potency of this inhibition is further supported by crystallographic data, which reveals the specific molecular interactions between **SSR182289**A and the thrombin enzyme[1].

In Vivo Efficacy

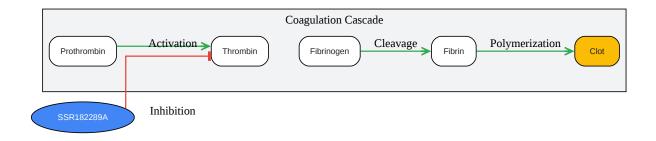
The therapeutic potential of **SSR182289**A as an antithrombotic agent was confirmed in multiple rat models of thrombosis. The compound demonstrated potent oral efficacy in preventing the formation of blood clots in these preclinical studies[1].



Due to its promising preclinical profile, **SSR182289**A was selected for further development as a potential therapeutic agent[1].

Mechanism of Action: Thrombin Inhibition

The primary mechanism of action of **SSR182289**A is the direct inhibition of thrombin. By binding to the active site of this enzyme, **SSR182289**A blocks its ability to cleave fibrinogen to fibrin, a critical step in the formation of a stable blood clot. This interruption of the coagulation cascade is the basis for its antithrombotic effects.



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Mechanism of action of **SSR182289**A as a thrombin inhibitor.

Conclusion

The available scientific evidence unequivocally identifies **SSR182289**A as a selective and potent orally active thrombin inhibitor, not a cannabinoid CB2 receptor agonist. This technical overview clarifies the discovery, synthesis, and pharmacological profile of **SSR182289**A based on the current understanding in the scientific literature. Researchers and drug development professionals should be aware of the correct biological target of this compound to avoid misinterpretation of experimental data and to guide future research appropriately. The initial premise of investigating **SSR182289** as a tool for studying the cannabinoid system is incorrect, and any such use would lead to erroneous conclusions.



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References

- 1. SSR182289A, a selective and potent orally active thrombin inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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